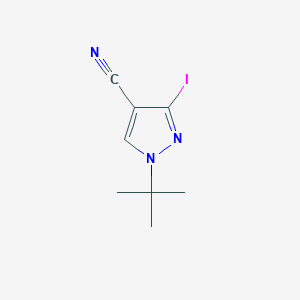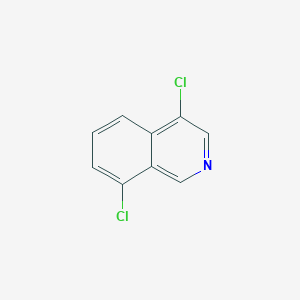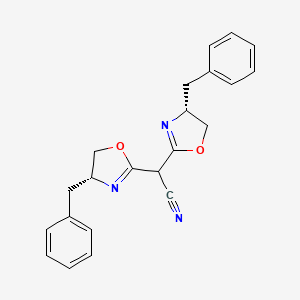![molecular formula C25H26N4O B13666777 N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)
N-[(9S)-8|A-Cinchonan-9-yl]picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(9S)-8α-Cinchonan-9-yl]picolinamide is a cinchona alkaloid derivative that has garnered significant interest in the field of asymmetric catalysis. This compound is known for its application as an organocatalyst, particularly in catalytic asymmetric reactions. Its molecular formula is C₂₅H₂₆N₄O, and it has a molecular weight of 398.51 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[(9S)-8α-Cinchonan-9-yl]picolinamide can be synthesized through a reaction involving (8S,9S)-9-amino-9-epicinchonidine and 2-(N-methyl)pyridinium tetrafluoroborate. The reaction typically requires 1.5 equivalents of the pyridinium salt and is carried out under controlled conditions to ensure high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for N-[(9S)-8α-Cinchonan-9-yl]picolinamide are not widely documented, the synthesis generally involves standard organic synthesis techniques. The compound is often produced in bulk for research purposes, leveraging expertise in asymmetric synthesis, chiral resolution, and chiral analysis .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(9S)-8α-Cinchonan-9-yl]picolinamide primarily undergoes reactions typical of organocatalysts, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in reactions involving N-[(9S)-8α-Cinchonan-9-yl]picolinamide include ketimines and hydrosilylation agents. The reactions are often carried out under inert atmospheres and at controlled temperatures to maintain the integrity of the chiral centers .
Major Products
The major products formed from these reactions are typically chiral amines, which are valuable intermediates in the synthesis of pharmaceuticals and other high-value compounds .
Applications De Recherche Scientifique
N-[(9S)-8α-Cinchonan-9-yl]picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in catalytic asymmetric reactions, aiding in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its role in the synthesis of chiral drugs and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[(9S)-8α-Cinchonan-9-yl]picolinamide involves its role as an organocatalyst. It facilitates reactions by providing a chiral environment that enhances the enantioselectivity of the reaction. The compound interacts with substrates through hydrogen bonding and other non-covalent interactions, guiding the formation of chiral products .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(8α,9S)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea: Another cinchona alkaloid derivative used as a chiral thiourea catalyst.
N-(9-Deoxy-epi-cinchonidin-9-yl)picolinamide: A closely related compound with similar applications in asymmetric catalysis.
Uniqueness
N-[(9S)-8α-Cinchonan-9-yl]picolinamide stands out due to its high enantioselectivity and versatility in various catalytic asymmetric reactions. Its ability to be used as both a standalone catalyst and a chiral ligand makes it a valuable tool in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C25H26N4O |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N-[(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17?,18?,23-,24-/m0/s1 |
Clé InChI |
DKBSGEPCDLMFJP-OSZFHHHMSA-N |
SMILES isomérique |
C=CC1CN2CCC1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
SMILES canonique |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666697.png)

![Methyl 2-[(Dimethylcarbamoyl)thio]-4-methoxybenzoate](/img/structure/B13666716.png)
![1-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666727.png)
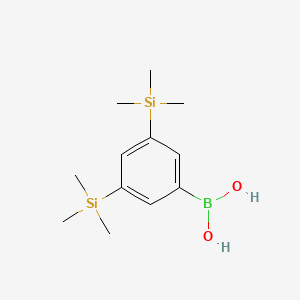
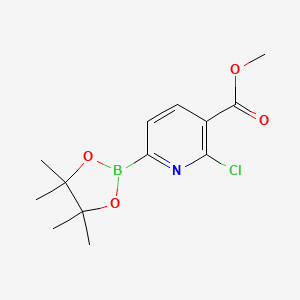
![Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate](/img/structure/B13666740.png)
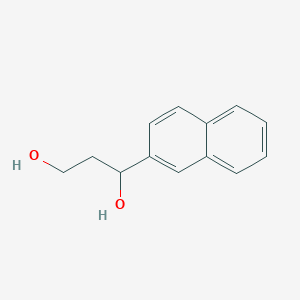
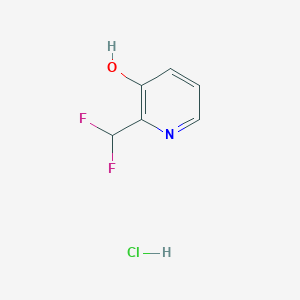
![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B13666753.png)
